Oxozirconium(2+);dinitrate is a chemical compound with the molecular formula and a molecular weight of approximately 231.23 g/mol. It is commonly known as zirconyl nitrate or zirconium dinitrate oxide hydrate. This compound is classified as an inorganic salt and falls under the category of metal nitrates, specifically those containing zirconium. The compound is characterized by its white solid form, which may appear as chunks or powder, and is highly soluble in water and alcohol.
The primary source of oxozirconium(2+);dinitrate is through the synthesis from zirconium compounds, particularly zirconyl nitrate. It is classified under various categories including:
The synthesis of oxozirconium(2+);dinitrate can be achieved through several methods:
The molecular structure of oxozirconium(2+);dinitrate features a central zirconium atom coordinated with nitrate groups. The structural representation can be expressed using the following:
[O-][N+](=O)O[Zr](=O)O[N+]([O-])=O
Oxozirconium(2+);dinitrate participates in various chemical reactions, particularly in coordination chemistry:
The mechanism by which oxozirconium(2+);dinitrate exerts its effects typically involves:
Quantitative data regarding reaction rates and mechanisms can be obtained through spectroscopic methods such as infrared spectroscopy or nuclear magnetic resonance.
Relevant data includes:
Oxozirconium(2+);dinitrate has several scientific uses:
CAS No.: 525-82-6
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: